![molecular formula C10H9NO2 B12869363 1-(5-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869363.png)
1-(5-Methylbenzo[d]oxazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methylbenzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring fused to a benzene ring. This particular compound is characterized by a methyl group attached to the benzoxazole ring and an ethanone group at the second position. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Methylbenzo[d]oxazol-2-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST and Deoxo-Fluor . Another method includes the use of dibenzoyl peroxide and N-Bromosuccinimide in N,N-dimethyl-formamide under reflux conditions . The reaction typically involves photolysis to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves multi-step reactions with high yields. For instance, the yield of 1,2-bis(5-methylbenzoxazol-2’-yl)ethylene based on fumaric acid was reported to be 65% . The process includes filtering, washing the crystals with methanol, and extracting residual acid by stirring with alcoholic sodium hydroxide solution.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Methylbenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents like N-Bromosuccinimide or electrophilic aromatic substitution using reagents like sulfuric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(5-Methylbenzo[d]oxazol-2-yl)ethanone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(5-Methylbenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism . These interactions are crucial for its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
1-(5-Methylbenzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives:
1,2-Bis(5-Methylbenzo[d]oxazol-2-yl)ethene: This compound is similar in structure but has an additional ethene linkage, which may alter its chemical properties and applications.
N-Methylbenzo[d]oxazol-2-amine: This derivative has shown significant anthelmintic activity and low cytotoxicity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
1-(5-methyl-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-6-3-4-9-8(5-6)11-10(13-9)7(2)12/h3-5H,1-2H3 |
Clave InChI |
BPJOLCBKCDWZLS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=N2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


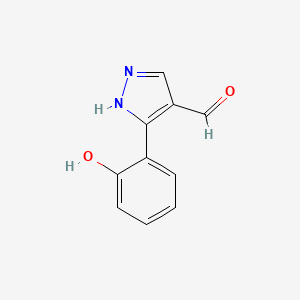




![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)

![2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)
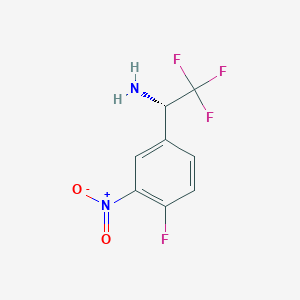
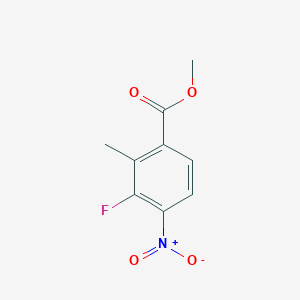
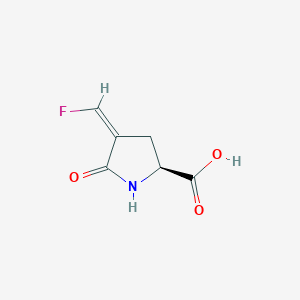
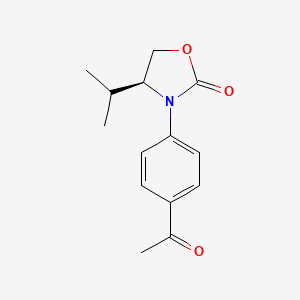
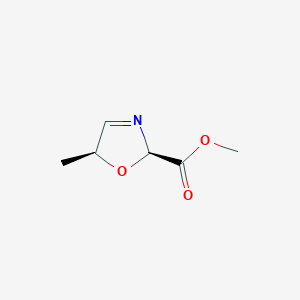
![1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869356.png)
